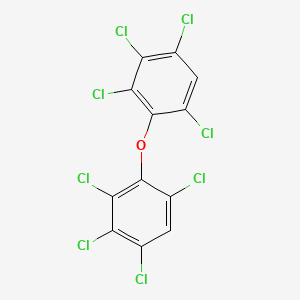
3-(5-Chloro-1H-indazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-1H-indazol-1-yl)propanamide is a heterocyclic compound that features an indazole ring substituted with a chlorine atom at the 5-position and a propanamide group at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(5-Chloro-1H-indazol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indazole.
Formation of Propanamide Group: The 5-chloro-1H-indazole is then reacted with a suitable propanamide precursor under specific reaction conditions to form the final product.
Common synthetic routes include transition metal-catalyzed reactions and reductive cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(5-Chloro-1H-indazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Chloro-1H-indazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-(5-Chloro-1H-indazol-1-yl)propanamide can be compared with other indazole derivatives, such as:
5-Chloro-1H-indazole: Lacks the propanamide group but shares the indazole core structure.
3-(1H-indazol-1-yl)propanamide: Similar structure but without the chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
116857-95-5 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
3-(5-chloroindazol-1-yl)propanamide |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9-7(5-8)6-13-14(9)4-3-10(12)15/h1-2,5-6H,3-4H2,(H2,12,15) |
InChI Key |
BOEZHCOICLVOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)


![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)



![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
